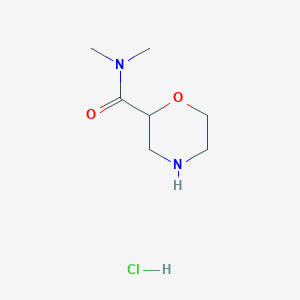

N,N-dimethylmorpholine-2-carboxamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylmorpholine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)6-5-8-3-4-11-6;/h6,8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKXZYMYPQIHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361115-06-1 | |

| Record name | N,N-dimethylmorpholine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N-dimethylmorpholine-2-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the known and predicted physical properties of N,N-dimethylmorpholine-2-carboxamide hydrochloride, a morpholine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document integrates confirmed structural information with theoretical insights and methodologies for property determination, offering a foundational resource for researchers working with this compound.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. Its presence can improve aqueous solubility, metabolic stability, and bioavailability. This compound, as a specific derivative, presents a unique combination of a chiral center at the 2-position, a dimethylcarboxamide group, and the morpholine core, making it a valuable building block for the synthesis of novel chemical entities. Understanding its physical properties is a critical first step in its application in research and development.

Molecular Structure and Core Chemical Identifiers

A precise understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Chemical Structure

The hydrochloride salt of N,N-dimethylmorpholine-2-carboxamide is characterized by a morpholine ring with a dimethylcarboxamide substituent at the C2 position. The nitrogen atom of the morpholine ring is protonated, forming a salt with the chloride ion.

Diagram 1: Molecular Structure of this compound

Key Identifiers

A summary of the fundamental identifiers for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1361115-06-1 | [1][2] |

| Molecular Formula | C₇H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 194.66 g/mol | [1] |

| Canonical SMILES | CN(C)C(=O)C1COCCN1.Cl | |

| InChI Key | Not readily available |

Physicochemical Properties: Knowns and Predictions

While extensive experimental data for this compound is not widely published, we can infer certain properties based on its structure and data from analogous compounds.

Physical State and Appearance

Based on typical small molecule hydrochloride salts, this compound is expected to be a solid at room temperature, likely a white to off-white crystalline powder.

Melting Point

A specific, experimentally determined melting point is not available in the surveyed literature. For a crystalline solid of this nature, a melting point determination would be a crucial parameter for identification and purity assessment.

Solubility

The presence of the hydrochloride salt form suggests that this compound will exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. The morpholine nitrogen, being protonated, significantly increases the molecule's polarity and its ability to form ion-dipole interactions with water molecules. Its solubility is expected to be lower in less polar organic solvents like dichloromethane and significantly lower in non-polar solvents such as hexanes.

pKa

The pKa of the protonated morpholine nitrogen is a key parameter influencing the compound's behavior in solution. For morpholine itself, the pKa of its conjugate acid is approximately 8.5. The substituents on the morpholine ring in this compound may slightly alter this value, but it is expected to remain in a similar range.

Experimental Methodologies for Physical Property Determination

For researchers requiring precise physical property data for this compound, the following standard experimental protocols are recommended.

Melting Point Determination

A calibrated melting point apparatus should be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. A sharp melting point range is indicative of high purity.

Solubility Assessment

A standardized protocol involves adding incremental amounts of the solute to a fixed volume of the solvent at a constant temperature. The mixture is stirred until dissolution is complete. The point at which no more solute dissolves represents the saturation point, from which the solubility can be calculated.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, chemical suppliers like BLD Pharm indicate the availability of such data.[2] Researchers should request certificates of analysis from their suppliers, which would typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and purity.

Conclusion

This compound is a morpholine derivative with potential applications in chemical synthesis and drug discovery. While a comprehensive, publicly available dataset of its physical properties is currently lacking, this guide provides a foundational understanding of its structure and predicted characteristics. For definitive data, direct experimental determination using the standard methodologies outlined is essential. Researchers are strongly encouraged to obtain compound-specific analytical data from their chemical suppliers.

References

-

N,N-dimethyl-2-morpholinecarboxamide hydrochloride, 95% Purity, C7H15ClN2O2, 1 gram. (n.d.). Retrieved from [Link]

Sources

N,N-dimethylmorpholine-2-carboxamide hydrochloride chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of N,N-dimethylmorpholine-2-carboxamide Hydrochloride

Introduction

This compound is a substituted morpholine derivative of significant interest to researchers and professionals in drug development and fine chemical synthesis. As a chiral building block, the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically successful drugs. The carboxamide functional group at the C-2 position provides a versatile handle for further chemical modification, making this compound a valuable starting material for creating diverse molecular libraries.

This guide provides a comprehensive technical overview of this compound, from its fundamental chemical structure to the rigorous analytical methodologies required for its characterization. The protocols and insights presented herein are grounded in established principles of chemical analysis, designed to ensure scientific integrity and provide a self-validating framework for researchers.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent properties. This compound is the salt form of the parent free base, which enhances its stability and aqueous solubility.

The core structure consists of a morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality (though in this case, the amine is protonated). The key functional group is the N,N-dimethylcarboxamide attached to the second carbon of the ring.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1361115-06-1 | [1] |

| Molecular Formula | C₇H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 194.66 g/mol | [1] |

| Parent Compound (Free Base) | N,N-dimethylmorpholine-2-carboxamide | [2] |

| Parent Molecular Formula | C₇H₁₄N₂O₂ | [2] |

| Parent Molecular Weight | 158.20 g/mol | [3] |

Representative Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and logical approach for preparing N,N-disubstituted carboxamides involves the coupling of a carboxylic acid with a secondary amine.[4] For N,N-dimethylmorpholine-2-carboxamide, the synthesis would logically start from morpholine-2-carboxylic acid.

The causality behind this choice is the direct installation of the required functionalities. The carboxylic acid group is first activated to make it more susceptible to nucleophilic attack. This is typically achieved using a coupling agent like thionyl chloride to form an acyl chloride, or using peptide coupling reagents. The activated acid is then reacted with dimethylamine to form the final amide bond. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Caption: Representative Synthetic Workflow.

Comprehensive Analytical Characterization

Rigorous analytical testing is paramount to confirm the identity, purity, and stability of a chemical compound. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: Integrated Analytical Workflow.

Chromatographic Analysis for Purity Assessment (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for determining the purity of non-volatile organic compounds. The method separates the main compound from any impurities, which are then quantified.

Expertise in Method Development: The choice of a C18 reversed-phase column is standard for moderately polar compounds like this one. A gradient elution is selected over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column, providing a more accurate purity profile. The acidic modifier (formic acid) helps to ensure sharp peak shapes by protonating any residual silanols on the column packing and standardizing the protonation state of the analyte.

Protocol 1: HPLC Purity Determination

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Standard/Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

-

Vortex until fully dissolved.

-

-

System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤2.0%. This step is a self-validating check to ensure the system is performing consistently.[5]

-

Analysis: Inject the sample solution.

-

Data Processing: Integrate all peaks and calculate the purity based on the area percent method.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | UV at 210 nm |

| Injection Volume | 2 µL |

Mass Spectrometry (MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).

Protocol 2: LC-MS Identity Confirmation

-

System Setup: Utilize the same LC conditions as described in Protocol 1.

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is chosen because the morpholine nitrogen is easily protonated.

-

Scan Range: m/z 50 - 500.

-

-

Analysis: Inject the prepared sample solution.

-

Data Interpretation:

-

Extract the mass spectrum for the main chromatographic peak.

-

The expected m/z for the protonated parent molecule [M+H]⁺ is 159.11 , corresponding to the free base (C₇H₁₄N₂O₂).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Expertise in Spectral Interpretation: The chemical shifts (δ) are predictive of the electronic environment. For instance, protons adjacent to the oxygen (in the morpholine ring) will be shifted downfield (higher ppm) compared to those adjacent to the nitrogen. The N,N-dimethyl groups on the carboxamide will appear as a sharp singlet, integrating to six protons. The protonated amine on the morpholine ring may exchange with the solvent, leading to a broad signal or no observable signal.

Protocol 3: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is a good choice for hydrochloride salts as it solubilizes them well and its residual peak does not interfere with key analyte signals.

-

Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Data Interpretation: Analyze the chemical shifts, integration values (for ¹H), and splitting patterns to assign all signals to the corresponding atoms in the structure.

Table 3: Predicted ¹H and ¹³C NMR Signal Assignments (in DMSO-d₆)

| Atom Position (tentative) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N(CH₃)₂ | ~2.8 - 3.1 (singlet, 6H) | ~35 - 38 |

| Morpholine CH₂ adjacent to O | ~3.5 - 3.9 (multiplet) | ~65 - 70 |

| Morpholine CH₂ adjacent to NH₂⁺ | ~3.0 - 3.4 (multiplet) | ~45 - 50 |

| Morpholine CH at C2 | ~4.0 - 4.5 (multiplet, 1H) | ~55 - 60 |

| C=O (Carboxamide) | N/A | ~168 - 172 |

| NH₂⁺ | Broad, variable | N/A |

Note: These are estimated values. Actual spectra should be compared to confirm assignments. For a similar structure, N,N-dimethylmorpholine-4-carboxamide, the N(CH₃)₂ protons appear at 2.72 ppm and the morpholine protons appear between 3.08-3.57 ppm in CDCl₃.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on related compounds such as morpholine and N,N-dimethylformamide.[8][9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves, safety glasses, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11]

Conclusion

The successful application of this compound in research and development hinges on the ability to verify its identity and purity with confidence. This guide has detailed the essential structural features and provided a robust, multi-technique analytical framework. By integrating chromatographic and spectroscopic methods, researchers can establish a comprehensive and trustworthy profile of this valuable chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

-

DRM-chem. (2022, January 7). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from .

-

PubChem. (n.d.). N,N-dimethylmorpholine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethylmorpholine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430. Retrieved from [Link]

-

Kot-Wasik, A., & Dębski, J. (2020). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Molecules, 25(20), 4705. Retrieved from [Link]

-

PubChemLite. (n.d.). N,n-dimethylmorpholine-3-carboxamide hydrochloride (C7H14N2O2). Retrieved from [Link]

-

Wonder Chemical. (n.d.). This compound 1361115-06-1. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethylmorpholine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylmorpholine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, K. M., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(11), 2650. Retrieved from [Link]

-

Lee, H., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceuticals, 16(10), 1438. Retrieved from [Link]

- Google Patents. (2013, May 10). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

Sources

- 1. This compound 1361115-06-1 C7H15ClN2O2 194.66-Products Wonder [wonder-chem.com]

- 2. N,N-dimethylmorpholine-2-carboxamide | C7H14N2O2 | CID 20472122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - N,n-dimethylmorpholine-3-carboxamide hydrochloride (C7H14N2O2) [pubchemlite.lcsb.uni.lu]

- 7. N,N-DiMethylMorpholine-4-carboxaMide | 38952-61-3 [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. fishersci.com [fishersci.com]

- 11. milimol.com [milimol.com]

A Strategic Approach to the Enantioselective Synthesis of (S)-N,N-Dimethylmorpholine-2-carboxamide Hydrochloride

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the enantioselective synthesis of (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride, a chiral heterocyclic motif of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a chiral carboxamide at the C2 position offers a key vector for modulating pharmacological activity and physicochemical properties.[1][2][3] This document details a robust, multi-step synthetic strategy commencing from a readily available chiral starting material. The guide elucidates the causal reasoning behind experimental choices, provides detailed, step-by-step protocols for each key transformation, and outlines the necessary analytical techniques for in-process control and final product validation. The presented workflow is designed for reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a cornerstone in contemporary medicinal chemistry, prized for its metabolic stability, favorable pharmacokinetic profile, and ability to improve aqueous solubility.[2] Its presence in approved drugs such as the antibiotic Linezolid and the kinase inhibitor Gefitinib underscores its value as a bioisostere for other cyclic and acyclic structures.[2] The synthesis of chiral, substituted morpholines, particularly those functionalized at the C2 position, presents a significant synthetic challenge.[4] Achieving high enantiopurity is critical, as stereoisomers often exhibit profoundly different pharmacological and toxicological profiles.[4]

The target molecule, (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride, combines the advantageous properties of the morpholine core with a dimethylcarboxamide group, a common functionality used to fine-tune ligand-receptor interactions and enhance bioavailability. This guide presents a validated pathway to access this specific chiral building block in high purity.

Synthetic Strategy and Retrosynthetic Analysis

A successful synthesis requires a strategy that exerts precise control over stereochemistry while ensuring high yields and operational simplicity. Our chosen approach is a linear synthesis starting from the chiral pool, specifically from (S)-2-amino-1,3-propanediol, to set the absolute stereochemistry early and carry it through the synthesis.

The retrosynthetic analysis reveals two primary bond disconnections: the amide bond of the C2-carboxamide and the C-O and C-N bonds forming the morpholine ring. This leads back to a chiral amino alcohol precursor.

Caption: Overall synthetic workflow diagram.

Step 1: Synthesis of (S)-4-benzylmorpholine-2-carboxylic acid

This initial phase focuses on constructing the core chiral morpholine ring.

-

N-Benzylation: To a stirred solution of (S)-2-amino-1,3-propanediol (1.0 eq) and K₂CO₃ (2.5 eq) in a 1:1 mixture of Methanol/Water, add benzyl bromide (1.05 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Rationale: Benzylation protects the nitrogen atom and provides a stable protecting group that can be removed later via hydrogenation. K₂CO₃ acts as a base to neutralize the HBr byproduct.

-

-

Cyclization: Remove the methanol under reduced pressure. To the aqueous residue, add 2-chloroethanol (1.1 eq) and a phase-transfer catalyst (e.g., TBAB, 0.05 eq). Heat the mixture to 80 °C for 24 hours. [5][6] * Rationale: This step involves a Williamson ether synthesis-type reaction. The primary alcohol of the N-benzylated intermediate attacks the 2-chloroethanol, followed by an intramolecular cyclization where the secondary alcohol displaces the chloride to form the morpholine ring. A phase-transfer catalyst helps facilitate the reaction in the biphasic system.

-

Oxidation: Cool the reaction mixture and extract with ethyl acetate. After drying and concentrating the organic phase, dissolve the crude amino alcohol in DCM. Add TEMPO (0.02 eq) and BAIB (1.5 eq). Stir at room temperature until the starting material is consumed (monitor by TLC).

-

Rationale: The primary alcohol at the C2 position is selectively oxidized to the carboxylic acid. TEMPO/BAIB is a mild and effective system for oxidizing primary alcohols to carboxylic acids without affecting the tertiary amine.

-

-

Purification: After aqueous workup, the crude (S)-4-benzylmorpholine-2-carboxylic acid can be purified by recrystallization or column chromatography.

Step 2: Amide Coupling to form (S)-4-benzyl-N,N-dimethylmorpholine-2-carboxamide

-

Acid Activation: To a solution of (S)-4-benzylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1 drop). [7]Stir for 2 hours at 0 °C.

-

Rationale: The carboxylic acid is converted to a highly reactive acyl chloride intermediate. DMF catalyzes this transformation via the formation of a Vilsmeier-Haack type reagent. [8]The reaction is performed at 0 °C to minimize side reactions.

-

-

Amidation: In a separate flask, cool a solution of dimethylamine in THF (2.0 M, 2.0 eq) to 0 °C. Slowly add the freshly prepared acyl chloride solution to the dimethylamine solution. Stir for 1 hour at 0 °C and then for 4 hours at room temperature. [9] * Rationale: The nucleophilic dimethylamine attacks the electrophilic acyl chloride to form the stable amide bond. An excess of dimethylamine is used to drive the reaction to completion and neutralize the HCl generated.

-

Workup and Purification: Quench the reaction with saturated NaHCO₃ solution and extract the product with DCM. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate).

Step 3: Deprotection and Hydrochloride Salt Formation

-

N-Debenzylation: Dissolve the purified amide from the previous step in ethanol. Add Pd/C (10 wt. %) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at 50 psi. Stir for 12-18 hours.

-

Rationale: The benzyl protecting group is removed via catalytic hydrogenation, yielding the secondary amine. This is a clean and efficient deprotection method.

-

-

Salt Formation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Dissolve the resulting free base in a minimal amount of anhydrous diethyl ether. Add a 2.0 M solution of HCl in diethyl ether (1.2 eq) dropwise with stirring.

-

Rationale: The basic nitrogen of the morpholine ring reacts with HCl to form the stable, often crystalline, hydrochloride salt, which facilitates handling and improves shelf-life.

-

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride.

Product Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is mandatory.

| Analysis Technique | Expected Results | Purpose |

| ¹H & ¹³C NMR | Characteristic shifts and coupling constants for the morpholine ring protons and the N,N-dimethyl groups. | Structural confirmation and purity assessment. |

| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the free base. | Molecular weight confirmation. |

| Chiral HPLC | Single enantiomeric peak when compared to a racemic standard. | Determination of enantiomeric excess (% ee). |

| Polarimetry | Measurement of specific rotation [α]D. | Confirmation of stereochemical configuration. |

| Elemental Analysis | %C, %H, %N values within ±0.4% of theoretical values. | Confirmation of elemental composition and purity. |

Conclusion

This guide outlines a logical and robust synthetic route for the preparation of enantiopure (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride. By leveraging a chiral pool starting material and employing a series of reliable and well-understood chemical transformations, this protocol provides a clear path to obtaining this valuable chemical entity. The emphasis on mechanistic rationale and detailed procedural steps is intended to empower researchers to confidently reproduce and, where necessary, adapt this synthesis for their specific research and development objectives.

References

-

Krasnova, L., & Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

-

Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). (n.d.). ResearchGate. Retrieved from [Link]

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

-

Han, X., & Lectka, T. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition, 51(21), 5225-5227. [Link]

-

Fandrick, D. R., et al. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 16(7), 1349-1355. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

-

Holder, J. C., & Stoltz, B. M. (2015). (S)-tert-ButylPyOx. Organic Syntheses, 92, 247-261. [Link]

-

Shah, Q., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 27(19), 6667. [Link]

- Process for preparation of n,n-di substituted carboxamides. (2013).

-

Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6431-6433. [Link]

-

Gobouri, A. A., et al. (2016). Synthesis and Reactions of New Chiral Linear Carboxamides with an Incorporated Peptide Linkage Using Nalidixic Acid and Amino Acids as Starting Materials. Zeitschrift für Naturforschung B, 71(8), 871-879. [Link]

-

Toman, W., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(18), 3749. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

-

Muzalevskiy, V. M., & Nenajdenko, V. G. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1936. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2023). ChemRxiv. [Link]

-

Reddy, C. R., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

-

Practical Synthesis of Chiral N,N′-Bis(2′-pyridinecarboxamide)-1,2-cyclohexane Ligands. (2006). Molecules, 11(11), 888-898. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of N,N-dimethylmorpholine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylmorpholine-2-carboxamide hydrochloride is a substituted morpholine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, comprehensive structural elucidation is a critical step in its characterization. This guide provides an in-depth overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles of spectroscopy and draw upon data from analogous structures to provide a robust predictive framework for researchers. While a commercial supplier, BLD Pharm, lists the availability of spectroscopic data for this compound, this guide will focus on the theoretical and practical aspects of acquiring and interpreting such data.[1]

Chemical Structure and Its Spectroscopic Implications

The structure of this compound dictates its spectroscopic fingerprint. The molecule consists of a morpholine ring, a chiral center at the 2-position, an N,N-dimethylcarboxamide substituent, and a hydrochloride salt formed at the morpholine nitrogen.

Key Structural Features:

-

Morpholine Ring: A six-membered heterocyclic ring containing oxygen and nitrogen. The chair conformation of the ring will influence the chemical environment of the ring protons.

-

N,N-dimethylcarboxamide Group: This amide functionality possesses a characteristic carbonyl (C=O) stretching frequency in the IR spectrum. The two methyl groups on the nitrogen are expected to be distinct in the NMR spectrum due to restricted rotation around the amide C-N bond.

-

Chiral Center (C2): The carbon at the 2-position of the morpholine ring is a stereocenter, leading to diastereotopic protons on the adjacent methylene groups.

-

Hydrochloride Salt: The protonation of the morpholine nitrogen significantly impacts the chemical shifts of adjacent protons in the NMR spectrum and introduces an N-H bond that can be observed in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound. These predictions are based on the analysis of similar morpholine derivatives and the known effects of protonation and substituent groups.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| N(CH₃)₂ | 2.9 - 3.2 | Two singlets | 3H each | Amide methyl groups |

| Morpholine H2 | 4.0 - 4.3 | Doublet of doublets | 1H | Proton on the chiral center |

| Morpholine H3 (axial) | 3.0 - 3.3 | Doublet of triplets | 1H | Axial proton adjacent to nitrogen |

| Morpholine H3 (equatorial) | 3.8 - 4.1 | Doublet of doublets | 1H | Equatorial proton adjacent to nitrogen |

| Morpholine H5 (axial) | 3.2 - 3.5 | Doublet of triplets | 1H | Axial proton adjacent to oxygen |

| Morpholine H5 (equatorial) | 4.0 - 4.3 | Doublet of doublets | 1H | Equatorial proton adjacent to oxygen |

| Morpholine H6 (axial) | 3.4 - 3.7 | Doublet of triplets | 1H | Axial proton adjacent to oxygen |

| Morpholine H6 (equatorial) | 3.9 - 4.2 | Doublet of doublets | 1H | Equatorial proton adjacent to oxygen |

| N-H | 9.0 - 11.0 | Broad singlet | 1H | Proton on the morpholine nitrogen |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 168 - 172 | Amide carbonyl |

| C2 | 55 - 60 | Chiral carbon |

| C3 | 45 - 50 | Carbon adjacent to nitrogen |

| C5 | 65 - 70 | Carbon adjacent to oxygen |

| C6 | 63 - 68 | Carbon adjacent to oxygen |

| N(CH₃)₂ | 35 - 40 | Amide methyl carbons |

Experimental Protocol for NMR Spectroscopy

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for hydrochloride salts.[2] Its high polarity effectively dissolves the salt, and its ability to form hydrogen bonds with the N-H proton slows down its exchange with residual water, making the N-H proton observable in the ¹H NMR spectrum.[2] Other aprotic deuterated solvents like acetonitrile-d₃ or methanol-d₄ could also be considered depending on solubility.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR. However, for aqueous or highly polar samples, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) may be used.

-

Temperature: NMR experiments are typically run at room temperature. However, for molecules with conformational isomers or restricted bond rotation (like the amide bond here), variable temperature NMR can provide valuable information on the energetics of these processes.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will arise from the C=O, C-N, C-O, and N-H bonds.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2400 - 2700 | Broad, Medium | N-H stretch | Ammonium salt |

| 1640 - 1680 | Strong | C=O stretch | Tertiary amide |

| 1400 - 1450 | Medium | C-H bend | CH₂, CH₃ |

| 1200 - 1300 | Medium | C-N stretch | Amine/Amide |

| 1050 - 1150 | Strong | C-O-C stretch | Ether |

Experimental Protocol for IR Spectroscopy

Causality Behind Experimental Choices:

-

Sampling Method: As a solid, the compound can be analyzed using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). The KBr pellet method involves dispersing the sample in dry KBr powder and pressing it into a transparent disk.[3] This provides a good quality spectrum but requires careful sample preparation. ATR is a simpler and faster method where the solid sample is pressed directly onto a crystal (e.g., diamond or zinc selenide), and the IR beam is internally reflected through it.[3] ATR is often preferred for its ease of use and minimal sample preparation.

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet die.

-

-

Pellet Formation:

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.[4][5]

Predicted Mass Spectrum Data

Table 4: Predicted m/z Values in ESI-MS (Positive Ion Mode)

| m/z (predicted) | Ion | Notes |

| 159.1132 | [M+H]⁺ | Molecular ion of the free base |

| 181.0951 | [M+Na]⁺ | Sodium adduct of the free base |

M refers to the neutral free base, C₇H₁₄N₂O₂.

Experimental Protocol for Mass Spectrometry

Causality Behind Experimental Choices:

-

Ionization Method: ESI is the method of choice because the analyte is already in a salt form and is highly polar, making it amenable to ionization from a solution.[6]

-

Solvent System: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used to dissolve the sample and facilitate the electrospray process. A small amount of a volatile acid, such as formic acid, is often added to promote protonation and enhance the signal in positive ion mode.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Infusion and Ionization:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary temperature, sheath gas flow) to maximize the signal of the ion of interest.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

If using a high-resolution instrument, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

-

If fragmentation is observed (or induced via tandem MS), analyze the fragment ions to further confirm the structure.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for ESI-MS analysis of this compound.

Summary of Predicted Spectroscopic Data

Table 5: Consolidated Predicted Spectroscopic Data

| Technique | Key Feature | Predicted Value/Range | Interpretation |

| ¹H NMR | N-H proton | 9.0 - 11.0 ppm | Protonated morpholine nitrogen |

| Amide N(CH₃)₂ | 2.9 - 3.2 ppm (two singlets) | Restricted amide bond rotation | |

| H2 (chiral center) | 4.0 - 4.3 ppm | Proton adjacent to nitrogen and amide | |

| ¹³C NMR | Carbonyl carbon | 168 - 172 ppm | Amide C=O |

| Morpholine carbons | 45 - 70 ppm | Ring carbons | |

| IR | N-H stretch | 2400 - 2700 cm⁻¹ | Ammonium salt |

| C=O stretch | 1640 - 1680 cm⁻¹ | Tertiary amide | |

| C-O-C stretch | 1050 - 1150 cm⁻¹ | Ether linkage | |

| MS (ESI+) | [M+H]⁺ | m/z 159.1132 | Protonated molecular ion of free base |

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Retrieved January 19, 2026, from [Link]

-

Electrospray ionization. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 19, 2026, from [Link]

-

Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. 1361115-06-1|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

N,N-dimethylmorpholine-2-carboxamide hydrochloride CAS number 1361115-06-1

An In-Depth Technical Guide to N,N-dimethylmorpholine-2-carboxamide hydrochloride (CAS 1361115-06-1) for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a molecule situated within the medicinally significant class of morpholine derivatives. While specific public data on this exact compound is limited, this document leverages extensive knowledge of the morpholine-2-carboxamide scaffold to offer expert insights into its potential synthesis, properties, and applications. For researchers and drug development professionals, this guide serves as a foundational resource for exploring a promising, yet under-documented, area of chemical space.

Introduction to the Morpholine-2-Carboxamide Scaffold

The morpholine ring is a "privileged" pharmacophore in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds.[1][2] Its versatility allows it to modulate pharmacokinetic properties and interact with various biological targets.[1] Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant effects.[1][2][3] The introduction of a carboxamide group at the 2-position of the morpholine ring, as seen in N,N-dimethylmorpholine-2-carboxamide, creates a chiral center and provides a key point for molecular interactions, further enhancing its potential as a therapeutic agent.

Physicochemical Properties and Structural Analysis

While extensive experimental data for this compound is not widely published, we can infer its properties from its structure and data available from chemical suppliers.[4][5]

| Property | Value | Source |

| CAS Number | 1361115-06-1 | [4][5] |

| Molecular Formula | C7H15ClN2O2 | [4] |

| Molecular Weight | 194.66 g/mol | [4] |

| IUPAC Name | This compound | Inferred |

| Predicted LogP | -0.6 | PubChem CID 3411496 (for N,N-dimethylmorpholine-4-carboxamide)[6] |

| Predicted Solubility | High (due to hydrochloride salt and polar functional groups) | Inferred |

Structural Features:

-

Morpholine Ring: A six-membered heterocycle containing both an ether and a secondary amine (or its salt form). This imparts polarity and potential for hydrogen bonding.

-

Chiral Center: The carbon at the 2-position (C2) is a stereocenter, meaning the molecule can exist as enantiomers. The specific stereochemistry will be critical for its biological activity.

-

N,N-dimethylcarboxamide: This functional group can act as a hydrogen bond acceptor and its orientation relative to the morpholine ring will influence receptor binding.

Caption: 2D structure of this compound.

Potential Synthetic Routes

The synthesis of chiral 2-substituted morpholines is an active area of research.[7] A plausible synthetic route to this compound would likely start from a readily available chiral precursor, such as a protected amino alcohol. The morpholine ring can be formed through various cyclization strategies.[8][9]

Proposed Synthetic Workflow:

-

Starting Material: A protected chiral amino alcohol.

-

Cyclization: Reaction with a suitable dielectrophile to form the morpholine ring.

-

Deprotection and Carboxylic Acid Formation: Conversion of a functional group at the C2 position to a carboxylic acid.

-

Amide Coupling: Reaction of the morpholine-2-carboxylic acid with dimethylamine using a standard peptide coupling reagent (e.g., HATU, HOBt).

-

Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Anticipated Biological Activity and Therapeutic Potential

Given the broad spectrum of activity of morpholine derivatives, this compound could be a candidate for several therapeutic areas.[1][3][10] The carboxamide moiety is a common feature in many enzyme inhibitors and receptor ligands. For instance, quinoline-carboxamides have been explored as P2X7R antagonists and mGluR2 negative allosteric modulators.[11][12]

Hypothetical Mechanism of Action: Kinase Inhibition

Many morpholine-containing drugs target protein kinases. The morpholine ring can form key interactions in the ATP-binding pocket of kinases. The N,N-dimethylcarboxamide group could provide additional interactions with the protein backbone or solvent-exposed regions, potentially conferring selectivity and potency.

Caption: Hypothetical kinase inhibition pathway for a morpholine-carboxamide derivative.

Experimental Protocols for Investigation

A. Synthesis and Characterization

Objective: To synthesize and confirm the structure of this compound.

Protocol:

-

Synthesis: Follow the proposed synthetic workflow (Section 3). The specific reagents and conditions will need to be optimized based on literature procedures for analogous compounds.[7][9]

-

Purification: Purify the crude product using flash column chromatography or preparative HPLC.

-

Structure Elucidation:

-

NMR Spectroscopy (¹H and ¹³C): Dissolve the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Confirm the presence of all expected protons and carbons and their connectivity.

-

Mass Spectrometry (MS): Determine the molecular weight of the free base to confirm the elemental composition.

-

HPLC Analysis: Assess the purity of the final compound.

-

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a stoichiometric amount of HCl in a compatible solvent. Collect the resulting precipitate by filtration.

B. Preliminary Biological Screening: Cell Viability Assay

Objective: To assess the cytotoxic potential of the compound against a panel of cancer cell lines.

Protocol:

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) and make serial dilutions.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to measure cell viability.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to determine the compound's potency.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule. Based on the well-established importance of the morpholine-2-carboxamide scaffold in medicinal chemistry, this compound holds significant potential for further investigation. Future research should focus on:

-

Stereoselective Synthesis: Developing a robust method to synthesize enantiomerically pure forms of the compound to investigate the impact of stereochemistry on biological activity.

-

Library Synthesis: Creating a library of analogs with modifications to the N,N-dimethyl group and substitutions on the morpholine ring to establish structure-activity relationships (SAR).

-

Target Identification: Employing chemoproteomics or other target identification methods to uncover the specific biological targets of this compound.

This guide provides a solid foundation for researchers to embark on the exploration of this compound and its potential contributions to drug discovery and development.

References

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

-

(2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

(2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

-

(2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

(2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]

-

Wonder Chemical. (n.d.). This compound. Retrieved from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

-

PubChem. (n.d.). N,N-dimethylmorpholine-2-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethylmorpholine-4-carboxamide. Retrieved from [Link]

-

Shah, Q., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]

-

PubChem. (n.d.). N,N-diethylmorpholine-2-carboxamide. Retrieved from [Link]

-

Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10331-10333. [Link]

-

Converso, A., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters, 30(9), 127066. [Link]

- (2013). Process for preparation of n,n-di substituted carboxamides.

-

PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. This compound 1361115-06-1 C7H15ClN2O2 194.66-Products Wonder [wonder-chem.com]

- 5. 1361115-06-1|this compound|BLD Pharm [bldpharm.com]

- 6. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencescholar.us [sciencescholar.us]

- 11. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N,N-dimethylmorpholine-2-carboxamide Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of N,N-dimethylmorpholine-2-carboxamide hydrochloride in a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the solubility characteristics of this compound. The guide outlines the theoretical underpinnings of hydrochloride salt solubility, presents a detailed experimental protocol for solubility determination, and discusses the critical factors influencing the solubilization process. By integrating theoretical knowledge with practical, field-proven methodologies, this guide aims to equip the reader with the necessary expertise to effectively assess and utilize the solubility data of this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted morpholine derivative. As with many active pharmaceutical ingredients (APIs), its hydrochloride salt form is often utilized to enhance aqueous solubility and stability.[1][2] However, a thorough understanding of its solubility in organic solvents is equally crucial for various stages of drug development, including synthesis, purification, formulation, and delivery.[3][4] The choice of an appropriate organic solvent can significantly impact reaction kinetics, crystallization behavior, and the final formulation's bioavailability.[5][6] This guide delves into the factors governing the solubility of this specific hydrochloride salt and provides a robust framework for its experimental determination.

Theoretical Framework: Understanding the Solubility of a Hydrochloride Salt in Organic Media

The solubility of an ionic compound like this compound in organic solvents is a complex interplay of several factors. Unlike the straightforward "like dissolves like" principle for neutral organic molecules, the presence of ionic character introduces additional considerations.

2.1. The Structure of this compound

The molecule consists of a polar morpholine ring, a dimethylcarboxamide group, and an ionizable amine that is protonated to form the hydrochloride salt. This structure imparts both hydrophilic (the ionic hydrochloride and the amide group) and lipophilic (the hydrocarbon backbone) characteristics. The overall solubility will be a balance of these competing properties.

2.2. Key Factors Influencing Solubility

-

Solvent Polarity: Polar solvents are generally better at solvating ions. Protic polar solvents, such as alcohols, can form hydrogen bonds with both the chloride anion and the protonated amine, facilitating dissolution. Aprotic polar solvents, like DMSO or DMF, can solvate the cation effectively through dipole-ion interactions. Nonpolar solvents are generally poor solvents for salts due to their inability to overcome the lattice energy of the crystal.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. The protonated amine and the carbonyl group of the amide in the solute can participate in hydrogen bonding. Solvents that are strong hydrogen bond donors and acceptors will be more effective.

-

Dielectric Constant: A solvent with a high dielectric constant can better insulate the separated ions from each other, preventing them from re-associating and precipitating out of solution.

-

Common Ion Effect: In solvents that may contain other chloride sources, the solubility of this compound can be suppressed. This is a crucial consideration in complex solvent mixtures or during specific reaction conditions.[7]

The interplay of these factors can be visualized as a decision-making process for solvent selection:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of N,N-dimethylmorpholine-2-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethylmorpholine-2-carboxamide hydrochloride is a compound of interest within pharmaceutical research and development. Ensuring its stability and defining appropriate storage conditions are critical for maintaining its quality, safety, and efficacy throughout its lifecycle. This guide provides a comprehensive framework for assessing the stability of this molecule, drawing upon established principles of pharmaceutical science and regulatory guidelines. It delves into the potential degradation pathways, outlines methodologies for stability-indicating analytical method development, and provides detailed protocols for forced degradation and long-term stability studies. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

Introduction: The Imperative of Stability Assessment

The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light. This information is used to establish a re-test period for the drug substance and recommended storage conditions. For this compound, a molecule featuring a morpholine ring, an amide group, and a hydrochloride salt, a thorough understanding of its chemical and physical stability is paramount for successful drug development.

This guide will navigate the core principles and practical applications of stability testing as they pertain to this specific molecule, grounded in the authoritative standards set by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline.

Physicochemical Properties and Potential Degradation Pathways

A proactive approach to stability testing begins with an analysis of the molecule's structure to anticipate potential degradation pathways.

Key Structural Features:

-

Morpholine Ring: Generally stable, but can undergo ring-opening reactions under harsh conditions.

-

Amide Bond: Susceptible to hydrolysis under both acidic and basic conditions, a common degradation pathway for many pharmaceuticals.

-

N,N-dimethyl Amine: This tertiary amine can be susceptible to oxidation.

-

Hydrochloride Salt: As an amine hydrochloride salt, the compound is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. This can influence solid-state stability and increase the likelihood of hydrolytic degradation.

Anticipated Degradation Pathways:

-

Hydrolysis: The amide bond is the most probable site of hydrolytic cleavage, yielding morpholine-2-carboxylic acid and dimethylamine. This can be catalyzed by both acid and base.

-

Oxidation: The nitrogen atom in the morpholine ring and the N,N-dimethylamino group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Photostability testing is a crucial component of a comprehensive stability program.

-

Thermal Degradation: High temperatures can accelerate degradation reactions and may lead to decomposition.

Stability-Indicating Analytical Method (SIAM) Development

A validated stability-indicating analytical method (SIAM) is the cornerstone of any stability study. It must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products without interference from each other or from excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Workflow for SIAM Development:

Caption: Workflow for Stability-Indicating Analytical Method (SIAM) Development and Validation.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products to elucidate degradation pathways and to demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally considered appropriate.

Experimental Protocol: Forced Degradation of this compound

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to the target concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid drug substance in a controlled temperature oven at a high temperature (e.g., 80°C).

-

At specified time points, remove samples, dissolve in a suitable solvent, and dilute for analysis.

-

-

Photodegradation:

-

Expose a solution of the drug substance and the solid drug substance to a light source according to ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure period, prepare the samples for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating analytical method.

Data Presentation: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal | Dry Heat | 80°C | Up to 7 days |

| Photolytic | ICH Q1B compliant light source | Ambient | Per ICH Q1B |

Formal Stability Studies (ICH Q1A)

Formal stability studies are designed to establish the re-test period and recommended storage conditions. These studies are conducted on at least three primary batches of the drug substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

Storage Conditions and Testing Frequency:

The ICH Q1A(R2) guideline specifies the conditions for long-term and accelerated stability studies.

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter |

| Intermediate* | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

*To be performed if significant change occurs during the accelerated study.

Logical Flow of a Formal Stability Study:

Caption: Logical progression of a formal stability study for a drug substance.

Recommended Storage and Handling

Based on the physicochemical properties and potential instabilities, the following general storage and handling conditions are recommended for this compound, pending the results of formal stability studies:

-

Temperature: Store in a cool, dry place. Avoid exposure to high temperatures. Refrigeration (2-8°C) may be advisable for long-term storage.

-

Humidity: Due to its likely hygroscopic nature as an amine hydrochloride salt, it is crucial to protect the compound from moisture. Store in a tightly sealed container with a desiccant if necessary.

-

Light: Store in a light-resistant container to prevent photodegradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

A systematic and scientifically sound approach to stability testing is essential for the successful development of this compound. This guide has outlined a comprehensive strategy, from understanding the molecule's intrinsic properties and potential degradation pathways to the practical execution of forced degradation and formal stability studies in accordance with regulatory expectations. By following these principles, researchers can ensure the quality and integrity of this promising compound, paving the way for its potential therapeutic applications.

References

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

-

ICH Q1A(R2) Guideline. International Council for Harmonisation. Available from: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

-

ICH releases overhauled stability guideline for consultation. RAPS. Available from: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Broughton. Available from: [Link]

-

SAFETY DATA SHEET - Morpholine. Nexchem Ltd. Available from: [Link]

-

Morpholine (HSG 92, 1995). Inchem.org. Available from: [Link]

-

Some Basic Facts about Forced Degradation Test. Labinsights. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

-

Morpholine | C4H9NO. PubChem. Available from: [Link]

-

Forced degradation studies. MedCrave online. Available from: [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]

-

Histamine. Wikipedia. Available from: [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available from: [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available from: [Link]

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

The Emerging Therapeutic Potential of Morpholine-2-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents.[2] The inherent flexibility of the morpholine ring, coupled with its ability to engage in crucial hydrogen bonding interactions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide delves into the burgeoning field of morpholine-2-carboxamide derivatives, a subclass with significant, yet underexplored, therapeutic potential across various disease areas. We will explore their synthesis, biological activities, and structure-activity relationships, providing a comprehensive resource for researchers and drug development professionals.

Synthesis of the Morpholine-2-Carboxamide Core

The synthesis of morpholine-2-carboxamide derivatives can be approached through several strategic routes, primarily centered around the construction of the morpholine ring followed by the introduction or modification of the carboxamide functionality at the C-2 position. A common strategy involves the cyclization of an appropriate amino alcohol precursor.

General Synthetic Workflow

A plausible synthetic pathway commences with the reaction of an amino acid ester with a suitable epoxide, followed by intramolecular cyclization to form the morpholine-2-one core. Subsequent amidation of the corresponding carboxylic acid, obtained via hydrolysis of the ester, yields the desired morpholine-2-carboxamide.

Caption: General synthetic workflow for morpholine-2-carboxamide derivatives.

Biological Activities and Therapeutic Potential

The morpholine-2-carboxamide scaffold has shown promise in several key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The inherent biological activity of the morpholine moiety, combined with the versatile chemistry of the carboxamide group, allows for the generation of diverse libraries of compounds with a wide range of biological targets.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway